![molecular formula C16H20N4O B2995393 N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cinnamamide CAS No. 2035006-98-3](/img/structure/B2995393.png)
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cinnamamide
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Overview
Description
“N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cinnamamide” is a derivative of 1,2,4-triazole . Triazole derivatives have been reported to exhibit promising anticancer properties . They are synthesized as part of a larger group of 1,2,4-triazole derivatives, which include 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole, and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones .
Synthesis Analysis
The synthesis of 1,2,3-triazoles has been a subject of extensive research . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . A novel, metal-free process for the challenging synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been reported, which features an efficient construction of the triazole ring under flow conditions .Molecular Structure Analysis
The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The structures of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis
The IR absorption spectra of 10a-k were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . 1H-NMR spectrum of compounds 7a-e showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were determined using various spectroscopic techniques. For example, the IR spectrum of compound 10f showed signals for C–H stretch (aromatic) at 3068.6 cm−1, C-H (aliphatic) at 2924.0 cm−1, C = O (ketone) at 1698.1, 1663.7 cm−1, C = N at 1596.3 cm−1, and C–N stretch (aromatic) at 1276.8 cm−1 .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles have garnered significant attention in drug discovery due to their versatile properties. These include high chemical stability, aromatic character, and hydrogen bonding ability. Several medicinal compounds containing a 1,2,3-triazole core are available in the market, such as:
Antimicrobial Activities
Researchers have explored the antimicrobial potential of 1,2,3-triazoles. For instance, synthesized 1,2,3-triazoles were tested against fungal strains like Candida albicans and Rhizopus oryzae, demonstrating antifungal activity .
Antiviral Agents
The replacement of nucleobases with triazole derivatives has proven effective in antiviral drug discovery .
Cytotoxic Effects
Novel 1,2,4-triazole derivatives have been evaluated for their cytotoxic effects. Specific compounds demonstrated adequate cytotoxicity .
Organic Synthesis
1,2,3-Triazoles serve as valuable building blocks in organic synthesis. Various synthetic methodologies exist, including:
C-H Functionalization
Continuous C-H functionalization reactions have been employed to produce N2-aryl-1,2,3-triazoles using copper catalysts. This method offers mild reaction conditions and wide functional compatibility .
Mechanism of Action
The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme . Molecular docking studies were also done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .
Safety and Hazards
Future Directions
The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . The discovery and development of novel 1,2,4-triazole derivatives as promising anticancer agents is an active area of research . Further investigations are needed to understand the full potential of these compounds in cancer treatment.
properties
IUPAC Name |
(E)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-13(2)15(12-20-11-10-17-19-20)18-16(21)9-8-14-6-4-3-5-7-14/h3-11,13,15H,12H2,1-2H3,(H,18,21)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINPUBJCKOSFTK-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cinnamamide |
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